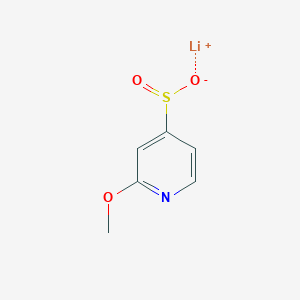

lithium(1+) ion 2-methoxypyridine-4-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

lithium(1+) ion 2-methoxypyridine-4-sulfinate: is a chemical compound with the molecular formula C6H7NO3S.Li. It is a lithium salt of 2-methoxypyridine-4-sulfinic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is typically available in powder form and is used in research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-methoxypyridine-4-sulfinate involves the reaction of 2-methoxypyridine-4-sulfinic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried to obtain the lithium salt in high purity.

Industrial Production Methods: Industrial production of lithium 2-methoxypyridine-4-sulfinate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: lithium(1+) ion 2-methoxypyridine-4-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfides.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfides.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry

Lithium(1+) ion 2-methoxypyridine-4-sulfinate serves as a versatile reagent in organic synthesis. It is particularly useful for forming carbon-sulfur bonds and can act as a nucleophile in various reactions, including nucleophilic substitutions and cross-coupling reactions. The compound's ability to participate in palladium-catalyzed coupling reactions enhances its utility in synthesizing complex organic molecules .

Mechanism of Action

The mechanism involves the nucleophilic attack of the sulfinate group on electrophiles, facilitating the formation of new bonds. This property is leveraged to create diverse chemical entities that are crucial in pharmaceuticals and agrochemicals.

Biological Applications

Pharmaceutical Development

this compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activity, making them candidates for therapeutic agents. For example, research indicates that compounds containing lithium ions can act as phosphodiesterase inhibitors, which are important for regulating cellular signaling pathways.

Case Study: PDE10A Inhibition

A study highlighted the efficacy of lithium-containing compounds as inhibitors of phosphodiesterase 10A (PDE10A), suggesting that modifications to the pyridine structure could enhance neuroprotective effects. This opens avenues for developing treatments for neurological disorders.

Material Science

Electrolyte Additive in Lithium-Ion Batteries

this compound is explored as an electrolyte additive in lithium-ion batteries. Its unique properties help improve battery performance and safety by forming a stable solid-electrolyte interphase (SEI) on electrode surfaces. This enhances charge transport and prolongs battery life .

Comparative Analysis with Other Compounds

| Property | This compound | Lithium(1+) Ion 3-Ethoxypyridine-2-Sulfinate | Lithium(1+) Ion 4-Methylpyridine-2-Sulfinate |

|---|---|---|---|

| Reactivity | High | Moderate | High |

| Application Areas | Organic synthesis, pharmaceuticals | Biochemical assays, drug delivery | Organic synthesis, fine chemicals |

| Stability in Electrolytes | Excellent | Good | Moderate |

Industrial Applications

Production of Fine Chemicals

The compound is utilized in the synthesis of fine chemicals and specialty materials. Its ability to facilitate carbon-sulfur bond formation makes it valuable in producing agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of lithium 2-methoxypyridine-4-sulfinate involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress levels. Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparación Con Compuestos Similares

- Lithium 2-methoxypyridine-3-sulfinate

- Lithium 2-methoxypyridine-5-sulfinate

- Lithium 2-methoxypyridine-6-sulfinate

Comparison: lithium(1+) ion 2-methoxypyridine-4-sulfinate is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the methoxy group and the sulfinic acid moiety can significantly influence the compound’s reactivity and interaction with biological targets.

Actividad Biológica

Lithium(1+) ion 2-methoxypyridine-4-sulfinate is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, chemical properties, biological interactions, and therapeutic implications, supported by various research findings and data tables.

This compound can be synthesized through a reaction involving 2-methoxypyridine and a sulfinate source in the presence of lithium salts. The synthesis typically occurs in organic solvents like tetrahydrofuran (THF) at controlled temperatures to optimize yield and purity.

Chemical Structure:

- Formula: C6H6LiNO2S

- Molecular Weight: 179.09 g/mol

- Functional Groups: Methoxy group (-OCH3), Sulfinate group (-SO2^-)

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The lithium ion can modulate enzymatic activities, while the sulfinate group may participate in redox reactions, influencing cellular signaling pathways.

Biological Activity

Research indicates that lithium compounds exhibit a range of biological activities, including:

- Neuroprotective Effects: Lithium has been shown to protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases .

- Antidepressant Properties: Studies suggest that lithium enhances mood stabilization and is effective in treating bipolar disorder and major depressive episodes .

- Antimicrobial Activity: Some sulfinate derivatives have demonstrated antibacterial properties, potentially useful in developing new antimicrobial agents.

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of lithium in models of neurodegeneration, showing reduced cell death rates in neuronal cultures treated with lithium compounds compared to controls .

- Antidepressant Efficacy : In clinical trials, lithium was found to be effective as an augmentation agent in treatment-resistant depression, significantly improving patient outcomes when combined with other antidepressants .

- Antimicrobial Studies : Research on sulfinate derivatives has indicated their potential as antimicrobial agents, with specific compounds demonstrating activity against various bacterial strains.

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison of Lithium Compounds

| Compound | Neuroprotective Effects | Antidepressant Efficacy | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Lithium Carbonate | Yes | Yes | No |

| Lithium Orotate | Limited | Yes | No |

Propiedades

IUPAC Name |

lithium;2-methoxypyridine-4-sulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Li/c1-10-6-4-5(11(8)9)2-3-7-6;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAUVBUZKCHAPM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NC=CC(=C1)S(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.